molecular formula C10H7Cl2N B8813269 2-(3,4-Dichlorophenyl)pyrrole

2-(3,4-Dichlorophenyl)pyrrole

Cat. No. B8813269
M. Wt: 212.07 g/mol
InChI Key: YXFHTHKXMSOTEQ-UHFFFAOYSA-N
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Patent
US05310938

Procedure details

To a suspension of 3-(3,4-dichlorobenzoyl) propionaldehyde (6 g, 26 mmol) in 60 mL of absolute ethanol is added ammonium acetate (4 g, 52 mmol). The reaction is refluxed for 20 minutes and allowed to cool. Most of the ethanol is rotary evaporated and 200 mL of 1:1 dichloromethane-diethyl ether along with 50 mL of water is added. The layers are separated and the organic phase is dried over sodium sulfate. Rotary evaporation yields a dark brown oil which is chromatographed over silica gel using 3:1 hexane-ethyl acetate as eluent to give the pyrrole (4.6 g, 83%) as a light brown solid, m.p. 49°-51° C.
Name
3-(3,4-dichlorobenzoyl) propionaldehyde
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Yield
83%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:11]=[CH:12][C:13]=1[Cl:14])[C:5]([CH2:7][CH2:8][CH:9]=O)=O.C([O-])(=O)C.[NH4+:19]>C(O)C>[Cl:1][C:2]1[CH:3]=[C:4]([C:5]2[NH:19][CH:9]=[CH:8][CH:7]=2)[CH:11]=[CH:12][C:13]=1[Cl:14] |f:1.2|

Inputs

Step One
Name
3-(3,4-dichlorobenzoyl) propionaldehyde
Quantity
6 g
Type
reactant
Smiles
ClC=1C=C(C(=O)CCC=O)C=CC1Cl
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction is refluxed for 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
Most of the ethanol is rotary evaporated
ADDITION
Type
ADDITION
Details
200 mL of 1:1 dichloromethane-diethyl ether along with 50 mL of water is added
CUSTOM
Type
CUSTOM
Details
The layers are separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Rotary evaporation
CUSTOM
Type
CUSTOM
Details
yields a dark brown oil which
CUSTOM
Type
CUSTOM
Details
is chromatographed over silica gel using 3:1 hexane-ethyl acetate as eluent

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C=1NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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